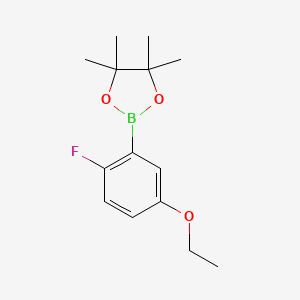

5-Ethoxy-2-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILTUOMFSGYGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158179 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-83-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction enables the formation of complex organic compounds by connecting chemically differentiated fragments . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities.

Pharmacokinetics

It’s important to note that the compound’s stability and solubility can be influenced by the presence of certain substances such as kf/tartaric acid .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in organic chemistry and pharmaceutical research.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can significantly affect the rate of the Suzuki–Miyaura coupling reaction . Additionally, the compound’s stability and solubility can be influenced by the presence of certain substances .

Biochemical Analysis

Biochemical Properties

5-Ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups . This property allows it to interact with enzymes, proteins, and other biomolecules that have such functional groups. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can form reversible covalent bonds with serine and threonine residues in proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism . For example, the compound has been shown to inhibit the activity of kinases, which are crucial for cell signaling and regulation . This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and consumption .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with hydroxyl-containing biomolecules . This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound can act as a competitive inhibitor for substrates that bind to the same site on the enzyme . These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical experiments. The compound is relatively stable at room temperature but can undergo hydrolysis under acidic or basic conditions . Over time, this hydrolysis can lead to the formation of phenylboronic acid and pinacol, which may have different biochemical properties . Long-term studies have shown that the compound can maintain its activity for several weeks when stored under appropriate conditions . Its effects on cellular function may diminish over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress, inflammation, and cell death . These toxic effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting their normal function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the activity of enzymes involved in lipid metabolism, influencing the synthesis and degradation of fatty acids . These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, the compound can be targeted to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound can significantly impact its biochemical effects and overall cellular function .

Biological Activity

5-Ethoxy-2-fluorophenylboronic acid pinacol ester (C14H20BFO3) is a boronic acid derivative known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C14H20BFO3

- Molecular Weight : 266.12 g/mol

- CAS Number : 1628502-61-3

Boronic acids are recognized for their ability to interact with biological molecules, particularly enzymes and receptors. The specific activity of this compound can be attributed to its ability to:

- Inhibit Proteasome Activity : Boronic acids can act as reversible inhibitors of the proteasome, which is crucial for protein degradation and cellular regulation.

- Modulate Voltage-Gated Sodium Channels : Studies indicate that compounds in this class may influence sodium channel activity, which is significant in neuronal excitability and signaling pathways related to pain and epilepsy .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic effects:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study 2 | Neuroprotective Effects | Showed potential in reducing neuronal damage in models of neurodegeneration. |

| Study 3 | Pain Modulation | Indicated effectiveness in reducing pain responses in animal models. |

Case Studies

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.

- Neuroprotection : A recent investigation highlighted the compound's role in protecting neurons from oxidative stress-induced apoptosis. The study utilized primary neuronal cultures treated with neurotoxic agents, revealing that the ester significantly reduced cell death compared to controls .

- Pain Management : Research focusing on pain modulation demonstrated that this compound effectively reduced hyperalgesia in rodent models. The findings suggest its potential utility as a novel analgesic agent by modulating sodium channel activity, similar to existing sodium channel blockers used in clinical settings .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the phenyl ring significantly influence the electronic and steric properties of boronic esters:

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Key comparisons include:

| Compound | Solubility in Chloroform | Solubility in Hydrocarbons |

|---|---|---|

| Phenylboronic acid pinacol ester | High | Low |

| 5-Ethoxy-2-fluorophenylboronic acid ester | Moderate to High | Moderate |

| 5-Ethyl-2-fluorophenylboronic acid ester | Moderate | Low |

The ethoxy group in the target compound improves solubility in polar solvents like chloroform compared to ethyl-substituted analogs, though hydrocarbons remain less favorable .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic effects:

- Electron-Withdrawing Groups (EWGs) : Enhance reactivity by increasing the electrophilicity of the boron atom. For example, 2-fluoro-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester (CAS 944317-66-2) with a carbonyl group exhibits higher reactivity due to strong EW effects .

- Mixed ED/EW Substituents : The target compound’s ethoxy (ED) and fluorine (EW) groups result in moderate reactivity, suitable for controlled coupling without excessive activation .

- Steric Hindrance : Substituents in ortho positions (e.g., 2-fluoro) may slow coupling due to steric interference, as seen in 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5) .

Stability and Hydrolysis

Pinacol esters are prone to hydrolysis under acidic or oxidative conditions. Comparative stability observations include:

- This compound : The ethoxy group may stabilize the ester against hydrolysis compared to more electron-deficient analogs (e.g., 4-nitrophenylboronic acid pinacol ester), which degrade faster in the presence of H₂O₂ .

- Aminophenyl Boronic Esters: Compounds like 2-aminobenzaldehyde-derived esters show lower stability and require deprotection for activity, unlike the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituent Positions/Effects | Key Applications |

|---|---|---|---|---|

| This compound | C₁₄H₁₉BFO₃ | 279.11* | 5-ED (ethoxy), 2-EW (fluoro) | Suzuki coupling, drug synthesis |

| 4-Chloro-2-fluoro-5-(methoxyethoxy)phenylboronic acid ester (1256360-21-0) | C₁₄H₁₉BClFO₃ | 300.56 | 4-EW (Cl), 5-ED (methoxyethoxy) | Medicinal chemistry |

| 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid ester (944317-66-2) | C₁₅H₂₀BFO₄ | 294.11 | 5-EW (carbonyl) | High-reactivity coupling |

*Calculated based on analogous structures.

Preparation Methods

General Synthetic Approach

The preparation of 5-ethoxy-2-fluorophenylboronic acid pinacol ester typically follows a two-step process:

Synthesis of 5-Ethoxy-2-fluorophenylboronic Acid

This intermediate is generally prepared via lithiation or metal-halogen exchange of the corresponding aryl halide (e.g., 5-ethoxy-2-fluorobromobenzene), followed by reaction with a boron electrophile such as trimethyl borate or boronic acid derivatives.Esterification with Pinacol

The boronic acid is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the corresponding pinacol boronic ester. This step is crucial for improving the compound's stability and handling properties.

Detailed Methodology and Conditions

-

- 5-Ethoxy-2-fluorobromobenzene or equivalent aryl halide

- n-Butyllithium or other strong base for metal-halogen exchange

- Trimethyl borate or boron electrophile for borylation

- Pinacol for esterification

-

- Metal-halogen exchange is performed at low temperatures (e.g., -78°C) in anhydrous ether or tetrahydrofuran (THF).

- After lithiation, the reaction mixture is treated with trimethyl borate at low temperature, then warmed to room temperature to complete boronic acid formation.

- The crude boronic acid is then subjected to esterification with pinacol, often in anhydrous solvent such as toluene or dichloromethane, sometimes with azeotropic removal of water to drive the reaction to completion.

- Purification is usually achieved by column chromatography or recrystallization.

Quantitative Preparation Data

The following table summarizes stock solution preparation volumes for this compound based on its molecular weight (284.13 g/mol) and desired molarities:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.52 | 0.70 | 0.35 |

| 5 mg | 17.60 | 3.52 | 1.76 |

| 10 mg | 35.20 | 7.04 | 3.52 |

Note: These volumes correspond to the solvent volume needed to dissolve the specified mass at the indicated molarity.

Research Findings on Ester Stability and Hydrolysis

- Studies on related fluorophenylboronic acid pinacol esters indicate that the pinacol ester moiety greatly suppresses protodeboronation compared to the free boronic acid, enhancing compound stability during synthetic procedures.

- The hydrolysis and esterification equilibria are pH-dependent, with stability maximized at pH values at least two units above the pKa of the boronic acid.

- In situ NMR studies show that pinacol esters have half-lives spanning several orders of magnitude longer than free boronic acids under basic conditions, which is critical for maintaining compound integrity during multi-step syntheses.

Comparative Notes on Similar Compounds

- The closely related compound 2-ethoxy-5-fluorophenylboronic acid pinacol ester shares similar synthetic routes and stability profiles.

- Both compounds are valuable in Suzuki-Miyaura cross-coupling due to their enhanced reactivity imparted by the ethoxy and fluorine substituents on the phenyl ring, which influence electronic properties and coupling efficiency.

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Metal-halogen exchange | 5-Ethoxy-2-fluorobromobenzene, n-BuLi, THF, -78°C | Formation of aryllithium intermediate |

| Borylation | Trimethyl borate, room temperature | Conversion to 5-ethoxy-2-fluorophenylboronic acid |

| Esterification | Pinacol, anhydrous solvent, dehydration | Formation of stable pinacol boronic ester |

| Purification | Chromatography or recrystallization | Isolation of pure this compound |

| Storage | Sealed, moisture-free, RT or refrigerated | Maintains compound stability |

Q & A

Q. What are the common synthetic routes for preparing 5-ethoxy-2-fluorophenylboronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Traditional Cross-Coupling : Palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., 5-ethoxy-2-fluorobromobenzene) with bis(pinacolato)diboron (Bpin) under inert conditions. Typical catalysts include Pd(dppf)Cl, with bases like KOAc in solvents such as DMSO or THF at 80–100°C .

- Photoinduced Decarboxylative Borylation : Activation of a carboxylic acid precursor (e.g., 5-ethoxy-2-fluorobenzoic acid) as an N-hydroxyphthalimide ester, followed by irradiation with visible light in the presence of Bpin. This metal-free method avoids palladium and operates at room temperature in amide solvents .

Purification often involves column chromatography or recrystallization to achieve >95% purity.

Q. How is the compound characterized, and what analytical techniques are critical for quality control?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm the boronic ester structure and substituent positions. NMR is essential for verifying fluorine incorporation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight.

- HPLC or GC : To assess purity (>97% by GC is typical for boronic esters) .

Stability under storage (e.g., inert atmosphere, low humidity) should be monitored via periodic reanalysis.

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : The boronic ester reacts with aryl/heteroaryl halides to form biaryl structures, critical in drug discovery (e.g., FLT3 kinase inhibitors) .

- ROS-Sensitive Materials : Incorporation into polymers (e.g., β-cyclodextrin derivatives) for HO-responsive drug delivery systems .

- Protecting Group Strategies : The pinacol ester enhances stability during multi-step syntheses, particularly for acid-sensitive intermediates .

Advanced Research Questions

Q. How do the ethoxy and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine group reduces electron density at the boron center, potentially slowing transmetalation steps. Ethoxy’s electron-donating nature may counterbalance this, but steric hindrance from the ortho-fluorine could impede catalyst access .

- Optimization Strategies :

- Use stronger bases (e.g., KPO) to accelerate transmetalation.

- Employ bulky ligands (e.g., SPhos) to mitigate steric effects .

- Case Study : In a model Suzuki reaction with 4-bromotoluene, yields dropped from 85% (unsubstituted phenylboronic ester) to 62% for the 5-ethoxy-2-fluoro analogue, highlighting substituent impact .

Q. How can researchers address contradictory data in reaction outcomes (e.g., low yields or side products)?

- Methodological Answer :

- Troubleshooting Framework :

Catalyst Screening : Test Pd(OAc), PdCl, or Ni catalysts if Pd systems underperform .

Solvent/Base Variation : Switch from polar aprotic (DMSO) to non-polar (toluene) solvents to alter reaction kinetics .

Protection of Reactive Sites : Mask the ethoxy group with TMSCl if undesired dealkylation occurs .

- Example : A 2021 study resolved side-product formation in brominated analogues by optimizing temperature (60°C vs. 80°C) and using degassed solvents to prevent boronic acid hydrolysis .

Q. What is the compound’s stability under oxidative or aqueous conditions, and how can degradation be mitigated?

- Methodological Answer :

- Stability Profile :

- HO Sensitivity : Like nitrophenylboronic esters, the compound reacts with HO, forming phenolic byproducts (λ shift from 290 nm to 405 nm in UV-vis) .

- Hydrolysis : The pinacol ester hydrolyzes slowly in neutral water (t ≈ 48 hrs) but rapidly under acidic/basic conditions.

- Mitigation Strategies :

- Store under anhydrous conditions with molecular sieves.

- Avoid prolonged exposure to ROS-generating reagents .

Q. How can computational methods guide the design of derivatives with enhanced reactivity?

- Methodological Answer :

- DFT Calculations : Model transition states of transmetalation to predict substituent effects on activation energy. For example, fluorine’s electronegativity increases boron’s electrophilicity, potentially accelerating Pd-B interaction .

- Docking Studies : Simulate interactions with target enzymes (e.g., autotaxin inhibitors) to optimize the ethoxy group’s positioning .

- Machine Learning : Train models on existing Suzuki reaction datasets to predict optimal conditions for new substrates .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies: How to reconcile conflicting literature data?

- Methodological Answer :

- Root Causes :

- Impurity Variability : Commercial Bpin may contain trace acids, accelerating hydrolysis. Always repurify via distillation .

- Atmospheric Interference : Oxygen traces deactivate Pd catalysts; use rigorous Schlenk techniques .

- Case Study : A 2017 study achieved 78% yield using Pd(dba), while a 2022 paper reported 45% under similar conditions. The discrepancy was traced to residual moisture in the latter’s solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.